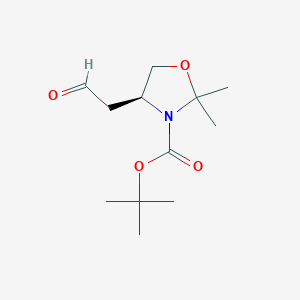![molecular formula C7H6N4O2S B114623 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 155087-28-8](/img/structure/B114623.png)
2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid
説明
2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid is a chemical compound that belongs to the class of pyrimidines . It is a derivative of thieno[2,3-d]pyrimidine, a bicyclic compound containing a thiophene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethyl mercaptoacetate, methyl N-methylglycinate or ethyl glycinate . This results in the formation of compounds that, when treated with bases, cyclize to the corresponding 2-amino-4-chlorothieno- and pyrrolo[2,3-d]pyrimidine-6-carboxylates .Molecular Structure Analysis
The molecular structure of 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid is characterized by a thieno[2,3-d]pyrimidine core, which is a bicyclic compound containing a thiophene ring fused to a pyrimidine ring . The molecule also contains two amino groups at the 2 and 4 positions, and a carboxylic acid group at the 6 position .Chemical Reactions Analysis
The chemical reactions involving 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid are primarily related to its synthesis. As mentioned earlier, the synthesis involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethyl mercaptoacetate, methyl N-methylglycinate or ethyl glycinate . The resulting compounds, when treated with bases, cyclize to form the corresponding 2-amino-4-chlorothieno- and pyrrolo[2,3-d]pyrimidine-6-carboxylates .科学的研究の応用
Synthesis and Biological Activities
2,4-Diaminothieno[2,3-d]pyrimidine derivatives, including 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid, have been a subject of interest due to their important biological activities. These compounds are synthesized through various methods, and their applications span across different fields of biological research. Wang Fu-cheng (2011) discussed the synthesis and the biological significance of these derivatives (Wang Fu-cheng, 2011).
Inhibitory Activities
One notable application is their role as inhibitors. For instance, a study by Donkor et al. (2003) synthesized a series of 2,4-diaminothieno[2,3-d]pyrimidines to explore their inhibitory activity against dihydrofolate reductase from various sources. This enzyme is crucial in cellular processes, and its inhibition can have significant therapeutic implications (Donkor, Li, & Queener, 2003).
Synthesis for Specific Applications
In terms of synthesis for specific applications, research by Tumkevičius et al. (2006) and Dailide & Tumkevičius (2022) is relevant. They focused on synthesizing new derivatives of 2,4-diaminothieno[2,3-d]pyrimidine for potential applications in medicine and biology. These studies highlight the versatility and importance of this compound in scientific research (Tumkevičius, Dailide, & Kaminskas, 2006); (Dailide & Tumkevičius, 2022).
Antifolate Inhibitors
Another significant area of research is the development of antifolate inhibitors. Rosowsky et al. (1997) synthesized derivatives of 2,4-diaminothieno[2,3-d]pyrimidine as potential inhibitors of dihydrofolate reductase in specific pathogens. This research contributes to the understanding of potential therapeutic agents against infectious diseases (Rosowsky, Papoulis, & Queener, 1997).
将来の方向性
The future directions for research on 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid could involve further exploration of its synthesis, characterization, and potential biological activities. Given that many 2,4-diaminopyrimidine derivatives have been synthesized as potential drugs against certain pathogens , there could be potential for the development of new therapeutics based on 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid.
特性
IUPAC Name |
2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c8-4-2-1-3(6(12)13)14-5(2)11-7(9)10-4/h1H,(H,12,13)(H4,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSNNPNXQJUEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC(=NC(=C21)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617864 | |
| Record name | 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
CAS RN |
155087-28-8 | |
| Record name | 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)


![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)







![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)